Physicochemical Distinction from Linoleic Acid
8E,10E-octadecadienoic acid exhibits a distinct ultraviolet (UV) absorption spectrum compared to its non-conjugated precursor, linoleic acid (9Z,12Z-octadecadienoic acid). While linoleic acid shows no significant absorption above 210 nm, the conjugated diene system of 8E,10E-octadecadienoic acid results in a characteristic absorption maximum at approximately 234 nm, enabling its direct quantification in complex lipid mixtures without derivatization [1]. Furthermore, the trans,trans configuration imparts higher hydrophobicity compared to the cis,cis-linoleic acid, as indicated by its calculated XLogP3-AA value of 5.2 [2].
| Evidence Dimension | UV Absorption Maximum (λmax) |
|---|---|
| Target Compound Data | ~234 nm |
| Comparator Or Baseline | Linoleic acid (9Z,12Z-18:2): < 210 nm |
| Quantified Difference | Unique absorption peak in a region accessible by standard UV-Vis spectrophotometry |
| Conditions | Standard UV spectrophotometry in organic solvent (e.g., hexane or ethanol) |
Why This Matters
This distinct UV signature provides a simple, label-free analytical method for tracking the compound in research, a feature not available for its non-conjugated analog.
- [1] Guidechem. What is the significance of 10E,12Z-octadecadienoic acid? 2020. Available from: https://wap.guidechem.com/question/what-is-the-significance-of-id1494.html View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for Rabdosia acid A (12-keto-8E,10E-octadecadienoic acid). 2024. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/171118776 View Source
